1-(Dimethylamino)-3,3-dimethylcyclobutane-1-carboxylic acid
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Overview
Description
1-(Dimethylamino)-3,3-dimethylcyclobutane-1-carboxylic acid is a unique organic compound characterized by its cyclobutane ring structure with a dimethylamino group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dimethylamino)-3,3-dimethylcyclobutane-1-carboxylic acid can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-(Dimethylamino)-3,3-dimethylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
1-(Dimethylamino)-3,3-dimethylcyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Dimethylamino)-3,3-dimethylcyclobutane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the carboxylic acid group can participate in acid-base reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 1-(Dimethylamino)-2,2-dimethylcyclopropane-1-carboxylic acid
- 1-(Dimethylamino)-4,4-dimethylcyclohexane-1-carboxylic acid
- 1-(Dimethylamino)-3,3-dimethylcyclopentane-1-carboxylic acid
Uniqueness: 1-(Dimethylamino)-3,3-dimethylcyclobutane-1-carboxylic acid is unique due to its cyclobutane ring structure, which imparts distinct steric and electronic properties compared to other cycloalkane derivatives. This uniqueness makes it a valuable compound for studying ring strain and its effects on chemical reactivity and biological activity .
Properties
Molecular Formula |
C9H17NO2 |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
1-(dimethylamino)-3,3-dimethylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C9H17NO2/c1-8(2)5-9(6-8,7(11)12)10(3)4/h5-6H2,1-4H3,(H,11,12) |
InChI Key |
JRFIVTYDVNJZFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)(C(=O)O)N(C)C)C |
Origin of Product |
United States |
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